molecular formula C17H20N4O B2741736 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1421583-97-2

2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2741736
CAS No.: 1421583-97-2
M. Wt: 296.374
InChI Key: SXFYNPMQOUPGQJ-UHFFFAOYSA-N
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Description

2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small-molecule compound featuring a pyrimidine core functionalized with a piperidine moiety and a phenylacetamide group. This structure is of significant interest in medicinal chemistry for the design of novel pharmacologically active agents. The compound's core structure, which integrates a piperidine ring with a pyrimidine scaffold, is frequently investigated in oncology research. Piperidine is a versatile heterocycle in medicinal chemistry and serves as a core structural motif in various pharmacologically active agents, including several FDA-approved anticancer therapies . Pyrimidine derivatives, similarly, are widely studied for their diverse biological activities and have been identified as inhibitors for critical targets such as the mitotic kinesin spindle protein (KSP), which is essential for cancer cell proliferation . The structural architecture of this compound suggests potential utility as a biochemical probe or a lead compound for developing enzyme inhibitors, particularly against targets relevant to hypoxic cancer cells . Beyond oncology, the structural features of this compound are reminiscent of other acetamide derivatives researched for central nervous system (CNS) applications. N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in standard animal models of epilepsy, such as the maximal electroshock (MES) test . This indicates the broader research value of compounds with acetamide functionalities in neuroscience for studying cellular processes and molecular interactions underlying neurological disorders. The presence of the piperidin-1-yl group contributes to hydrophobic interactions and conformational flexibility, which may enhance binding affinity to biological targets . The balanced physicochemical properties and modular design of such pyrimidine-based compounds make them valuable intermediates for further synthetic derivatization in hit-to-lead optimization campaigns . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

2-phenyl-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(11-14-7-3-1-4-8-14)20-15-12-16(19-13-18-15)21-9-5-2-6-10-21/h1,3-4,7-8,12-13H,2,5-6,9-11H2,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYNPMQOUPGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.

    Substitution with Piperidine: The pyrimidine core is then reacted with piperidine under reflux conditions in ethanol to introduce the piperidine moiety.

    Acylation: The final step involves the acylation of the pyrimidine derivative with phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(6-(phenylamino)pyrimidin-4-yl)acetamide (UK pyr 32)

  • Key Differences: The 6-position of the pyrimidine is substituted with a phenylamino group instead of piperidin-1-yl.
  • This compound showed moderate anti-tuberculosis activity in regression studies, suggesting that nitrogenous substituents at the 6-position are critical for efficacy .

Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl Acetamides

  • Key Differences: Incorporates a fused thienopyrimidine ring system instead of a simple pyrimidine.
  • Implications: The thieno[3,2-d]pyrimidine scaffold enhances π-π stacking interactions with hydrophobic kinase pockets, as demonstrated in studies targeting tropomyosin receptors .

Substituent Variations

N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1)

  • Key Differences: Replaces the phenylacetamide group with an isopropyl-phenoxy-acetamide side chain and introduces a 4-methylpiperazine group.
  • Implications: The methylpiperazine enhances water solubility and basicity, while the phenoxy linker may improve metabolic stability. Such modifications are common in kinase inhibitors to optimize pharmacokinetics .

2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)

  • Key Differences : Features a 4-hydroxyphenyl group and a 3-phenylpropyl chain instead of a pyrimidine core.
  • Implications : The hydroxyl group improves polarity, but the absence of a heterocyclic core reduces binding specificity to nucleotide-binding targets .

Structural and Functional Data Table

Compound Name Core Structure 6-Position Substituent Acetamide Side Chain Notable Properties/Activity Reference
This compound Pyrimidine Piperidin-1-yl 2-phenyl High lipophilicity, kinase affinity
UK pyr 32 Pyrimidine Phenylamino Unsubstituted Moderate anti-TB activity
Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl Acetamide Thienopyrimidine 1-methylpyrazole 4-phenyl Pan-tropomyosin receptor inhibition
EP 2 903 618 B1 Example 72 Pyrimidine 4-methylpiperazin-1-yl Isopropyl-phenoxy Enhanced solubility, kinase targeting
Compound 30005 Phenylacetamide N/A 3-phenylpropyl Polar, non-specific binding

Research Findings and Implications

  • Substituent Impact: Piperidin-1-yl at the 6-position (target compound) provides a balance of hydrophobicity and hydrogen-bonding capacity, distinguishing it from phenylamino (UK pyr 32) or methylpiperazine (EP 2 903 618 B1) analogs. Piperidine’s conformational flexibility may enhance target engagement in hydrophobic pockets .
  • Core Heterocycles: Thienopyrimidine derivatives () exhibit superior kinase inhibition due to fused-ring rigidity, but their synthesis complexity limits scalability compared to simple pyrimidines .

Biological Activity

2-Phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.33 g/mol

The presence of the piperidine and pyrimidine moieties contributes to its biological activity by interacting with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against bacteria and fungi.

Minimum Inhibitory Concentration (MIC)

The compound exhibits significant antimicrobial activity, with MIC values indicating its effectiveness against various pathogens. For instance:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50_{50} values for these targets are:

EnzymeIC50_{50} (µM)
DNA gyrase12.27 - 31.64
Dihydrofolate reductase0.52 - 2.67

These findings indicate that the compound not only inhibits bacterial growth but also disrupts essential metabolic pathways.

Case Studies

A notable study evaluated the compound's effectiveness in combination with other antibiotics, revealing synergistic effects that enhance its antimicrobial efficacy. For example, when combined with Ciprofloxacin, the MIC values were significantly reduced, indicating a potential strategy for overcoming antibiotic resistance.

Toxicity Assessment

In vitro hemolytic assays demonstrated that the compound has low toxicity, with hemolytic activity ranging from 3.23% to 15.22%. Furthermore, cytotoxicity tests showed an IC50_{50} greater than 60 µM, suggesting a favorable safety profile for therapeutic applications.

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